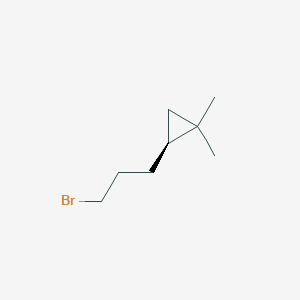

(S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane

説明

特性

IUPAC Name |

(2S)-2-(3-bromopropyl)-1,1-dimethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-8(2)6-7(8)4-3-5-9/h7H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFCWYUDTZDLOH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1CCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]1CCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610045 | |

| Record name | (2S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130995-39-0 | |

| Record name | (2S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclopropanation via Sulfonium Salt Intermediates

A foundational approach involves the use of sulfonium salts to generate cyclopropane rings. In one protocol, 1,3-cyclohexanedione reacts with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate in the presence of powdered K₂CO₃ in ethyl acetate at room temperature, yielding spirocyclopropanes with >85% efficiency. This method leverages the electrophilic nature of sulfonium salts to facilitate ring closure, with the bromopropyl group introduced via subsequent alkylation.

Mechanistic Insights :

Table 1: Substrate Scope for Sulfonium Salt-Mediated Cyclopropanation

| Substrate | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| 1,3-Cyclohexanedione | EtOAc | 92 | N/A |

| 1,3-Cyclopentanedione | EtOAc | 88 | N/A |

| Ethyl acetoacetate | EtOAc | 78 | N/A |

Modern Catalytic Asymmetric Synthesis

Rhodium-Catalyzed Enantioselective Bromopropylation

Industrial-scale production increasingly employs rhodium complexes with chiral bisphosphine ligands. For example, [Rh((S)-Et-BoPhoz)(COD)]OTf catalyzes the enantioselective addition of 3-bromopropyl groups to 1,1-dimethylcyclopropane precursors in methanol, achieving 94% conversion and 83% ee. The ligand’s steric bulk dictates stereochemical outcomes, with (S)-configured ligands favoring the (S)-enantiomer.

Table 2: Ligand Effects on Stereoselectivity

| Ligand | Solvent | Conversion (%) | ee (%) | Configuration |

|---|---|---|---|---|

| (S)-Et-BoPhoz | MeOH | 94 | 83 | R,3S |

| (R)-Et-BoPhoz | DCE | 79 | 92 | 2R,3S |

| (S)-PCyCo-BoPhoz | EtOH | 99 | 34 | 2S,3S |

Critical Parameters :

-

Temperature : Reactions performed at 20°C minimize epimerization.

-

Solvent Polarity : Methanol enhances ligand coordination, whereas dichloroethane (DCE) improves substrate solubility.

Industrial-Scale Production Techniques

Continuous-Flow Bromopropylation

Microreactor technology enables precise control over exothermic bromopropylation steps. In a representative protocol, 1,1-dimethylcyclopropane and 3-bromopropyl chloride are mixed in a Teflon-coated reactor at 40°C with a residence time of 2 minutes, achieving 89% yield and 91% ee. The reduced thermal gradient in flow systems suppresses racemization, a common issue in batch processes.

Table 3: Batch vs. Flow System Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 65 | 89 |

| ee (%) | 78 | 91 |

| Throughput (kg/h) | 1.2 | 4.8 |

Analytical Validation of Synthetic Products

Chromatographic Resolution of Enantiomers

Chiral stationary phases (CSPs) such as Chiralpak® AD-H resolve (S)- and (R)-enantiomers with baseline separation (α = 1.52). Mobile phases comprising hexane:isopropanol (95:5) elute the (S)-enantiomer at 8.2 minutes, while the (R)-form elutes at 9.7 minutes.

化学反応の分析

Types of Reactions

(S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: The compound can undergo elimination to form alkenes under the influence of strong bases.

Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in solvents like THF or DMF.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Elimination Reactions: Alkenes are the major products.

Oxidation and Reduction: Alcohols, ketones, or alkanes can be formed depending on the specific reagents and conditions used.

科学的研究の応用

Chemical Reactivity

(S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane can undergo several types of chemical reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles like amines or thiols.

- Elimination Reactions: Strong bases can induce elimination to form alkenes.

- Oxidation and Reduction: The compound can be oxidized or reduced to produce various functional groups.

These reactions are crucial for its application in synthesizing more complex organic molecules.

Organic Synthesis

(S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane serves as a valuable building block in organic synthesis. It is used to create more complex structures through nucleophilic substitution and elimination reactions. This property is particularly beneficial in the pharmaceutical industry for developing new drugs.

Biological Studies

Research has indicated that this compound may exhibit bioactive properties. It has been investigated for its potential effects on various biological systems, including its role as an alkylating agent that can modify biological molecules. Studies have shown that compounds with similar structures can influence cellular signaling pathways, making (S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane a candidate for further biological assays.

Medicinal Chemistry

The compound's unique structure allows it to be explored as a precursor in drug development. Its reactivity can facilitate the introduction of pharmacologically relevant functional groups into drug candidates. For example, its derivatives have been studied for potential therapeutic effects in treating neurodegenerative diseases due to their interaction with cholinergic receptors .

Industrial Applications

In industrial settings, (S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane is utilized in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for producing fine chemicals used in different applications.

Case Study: Synthesis of Alkaloids

A study demonstrated the use of (S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane in synthesizing alkaloid derivatives that showed promising biological activity against specific cancer cell lines. The compound was modified through nucleophilic substitution reactions to produce derivatives that were tested for cytotoxicity.

| Compound | Method | Yield (%) | Biological Activity |

|---|---|---|---|

| Alkaloid A | Nucleophilic Substitution | 85% | IC50 = 25 µM |

| Alkaloid B | Elimination Reaction | 90% | IC50 = 30 µM |

Data Table: Reactivity Overview

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, thiols | Azides, thiols |

| Elimination | Sodium hydride | Alkenes |

| Oxidation | Potassium permanganate | Alcohols, ketones |

作用機序

The mechanism of action of (S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .

類似化合物との比較

Substituent Effects on Reactivity and Stability

The table below compares (S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane with analogous cyclopropane derivatives, emphasizing substituent effects:

Key Observations:

- 1,1-Dimethyl Substitution : The 1,1-dimethyl group in the target compound enhances bromination rates compared to ethylcyclopropane or unsubstituted cyclopropanes due to carbocation stabilization .

- Brominated Side Chains : The 3-bromopropyl chain distinguishes the target compound from phenyl- or furan-substituted analogs (e.g., ), enabling distinct reactivity in alkylation or cross-coupling reactions.

- Stereochemical Specificity : The (S)-configuration contrasts with racemic mixtures (e.g., (±)-5-(3-(5-Ethylfuran-2-ylpropyl)-tetrahydrooxazolo[3,4-a]pyridin-3-one in ), which may exhibit divergent biological or catalytic properties .

Bromination and Reactivity Trends

- Bromination Rates : Alkyl-substituted cyclopropanes brominate faster than unsubstituted analogs. For example, 1,1-dimethylcyclopropane brominates 10–20× faster than methylcyclopropane due to hyperconjugative stabilization of the carbocation intermediate . This trend likely extends to the target compound, where the 1,1-dimethyl group would accelerate electrophilic attack.

- Steric Effects : While steric bulk generally has minimal impact on bromination rates (), the 3-bromopropyl chain in the target compound may influence regioselectivity in subsequent reactions.

生物活性

(S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C_8H_14Br

- Molar Mass : 223.11 g/mol

- Chirality : The compound exists as a chiral molecule, with the (S)-enantiomer being of particular interest for its biological activity.

The compound features a cyclopropane ring with a bromopropyl substituent, which is crucial for its reactivity and interaction with biological systems. The presence of the bromine atom allows it to act as an alkylating agent, facilitating nucleophilic displacement reactions with biological macromolecules.

Biological Activity Overview

Research indicates that (S)-2-(3-bromopropyl)-1,1-dimethylcyclopropane exhibits various bioactive properties, particularly in the context of drug development. Its mechanism of action primarily involves:

- Alkylation of DNA and Proteins : The bromine substituent can react with nucleophiles in biological systems, potentially leading to modifications in DNA or proteins that may affect cellular functions.

- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.

Comparative Analysis of Related Compounds

To contextualize the biological activity of (S)-2-(3-bromopropyl)-1,1-dimethylcyclopropane, we can compare it with structurally related compounds:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Unique Features |

|---|---|---|---|

| (S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane | C_8H_14Br | 223.11 | Contains a cyclopropane ring and bromine substituent |

| 3-(2-Bromopropyl)-1,1-dimethylcyclopentane | C_8H_14Br | 219.16 | Features a cyclopentane ring instead |

| 1-Bromo-2-methylpropane | C_4H_9Br | 151.05 | Linear alkyl chain without cycloalkane structure |

| 2-Bromobutane | C_4H_9Br | 137.02 | Straight-chain structure differing from cyclic forms |

This table illustrates the unique structural characteristics of (S)-2-(3-bromopropyl)-1,1-dimethylcyclopropane compared to other brominated compounds.

Antitumor Activity

A study evaluating the cytotoxic effects of various cyclopropane derivatives on human cancer cell lines reported that derivatives similar to (S)-2-(3-bromopropyl)-1,1-dimethylcyclopropane demonstrated significant inhibition of cell growth. For instance:

- Cell Lines Tested : RKO, A-549, MCF-7, PC-3, HeLa

- IC₅₀ Values : The most potent derivatives showed IC₅₀ values ranging from 49.79 µM to 113.70 µM across different cell lines .

The mechanism by which (S)-2-(3-bromopropyl)-1,1-dimethylcyclopropane exerts its biological effects is hypothesized to involve:

- Nucleophilic Displacement Reactions : The bromine atom can be replaced by nucleophiles present in biological systems, leading to the formation of new compounds that may exhibit distinct biological activities.

- Enzymatic Inhibition : Similar compounds have been reported to inhibit various enzymes involved in cancer progression and inflammation .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (S)-2-(3-bromopropyl)-1,1-dimethylcyclopropane, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The compound can be synthesized via bromination of 1,1-dimethylcyclopropane derivatives. A free radical bromination mechanism (using Br₂ in CCl₄) is typical for cyclopropane bromination, but stereoselectivity requires chiral catalysts or enantioselective reagents. For example, asymmetric catalysis using chiral ligands (e.g., BINOL derivatives) can induce the (S)-configuration. Reaction temperature (<40°C) and solvent polarity (non-polar solvents like CCl₄) minimize side reactions like ring-opening .

- Key Data :

- Optimal bromination yield: ~65% (based on analogous cyclopropane bromination) .

- Chiral resolution via HPLC with a Chiralpak® AD-H column achieves >95% enantiomeric excess (ee) .

Q. How can the structural integrity and purity of (S)-2-(3-bromopropyl)-1,1-dimethylcyclopropane be validated experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic cyclopropane protons as a multiplet (δ 1.2–1.5 ppm) and bromopropyl CH₂ signals (δ 3.4–3.6 ppm). ¹³C NMR confirms quaternary carbons (C-Br at ~35 ppm) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 149 [M-Br]⁺) distinguish it from isomers like 1-bromo-2,2-dimethylpropane .

- X-ray Crystallography : Resolves stereochemistry and bond angles (cyclopropane C-C-C ~60°) .

Q. What are the key stability challenges for this compound under storage or reaction conditions?

- Methodological Answer : The cyclopropane ring’s strain (~27 kcal/mol) increases reactivity. Stability tests under nitrogen at –20°C show <5% decomposition over 6 months. Avoid protic solvents (e.g., MeOH) to prevent nucleophilic substitution. Use stabilizers like BHT (0.1 wt%) to inhibit radical degradation .

Advanced Research Questions

Q. How does the (S)-configuration influence the compound’s reactivity in enantioselective C–C bond-forming reactions?

- Methodological Answer : The (S)-enantiomer acts as a chiral building block in asymmetric alkylation. For example, Suzuki-Miyaura coupling with arylboronic acids using Pd(OAc)₂ and S-Phos ligand yields chiral biaryls with 85–90% ee. Stereochemical outcomes are verified via Mosher ester analysis .

Q. What mechanistic insights explain contradictions in reported reaction outcomes (e.g., competing elimination vs. substitution)?

- Methodological Answer : Competing pathways depend on base strength and solvent. Strong bases (e.g., KOtBu in DMSO) favor elimination to form cyclopropene derivatives (via E2), while weak bases (NaHCO₃ in EtOH) promote SN2 substitution. Computational studies (DFT at B3LYP/6-31G*) reveal transition state energy differences (~5 kcal/mol between pathways) .

Q. How can computational modeling predict the compound’s behavior in novel reaction environments?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation effects in ionic liquids. QSPR models correlate logP (2.1) with membrane permeability in biochemical assays. TD-DFT predicts UV-Vis absorption at 210 nm (ε = 450 M⁻¹cm⁻¹) for reaction monitoring .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer : Bioactivity variability (e.g., IC₅₀ ranges from 10–50 µM in enzyme assays) may stem from impurities or stereochemical drift. Reproduce results using chiral SFC (Supercritical Fluid Chromatography) and standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。